molecular formula C24H18ClNO3S B5161008 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5161008
M. Wt: 435.9 g/mol
InChI Key: IAGFLVMMFMMJSZ-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes, including acetylcholinesterase and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which play crucial roles in various physiological processes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one have been extensively studied. In addition to its ability to inhibit acetylcholinesterase and monoamine oxidase, this compound has also been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Furthermore, it has been shown to possess anti-inflammatory properties, which can help reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to optimize the synthesis method of this compound and to investigate its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 4-chlorobenzenethiol with 2-bromoethanol to form 2-(4-chlorophenylthio)ethanol, which is then reacted with 2-(2-hydroxybenzylidene)malononitrile in the presence of a base to form the desired compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase, respectively.

properties

IUPAC Name

(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3S/c25-19-10-12-20(13-11-19)30-15-14-28-22-9-5-4-8-18(22)16-21-24(27)29-23(26-21)17-6-2-1-3-7-17/h1-13,16H,14-15H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFLVMMFMMJSZ-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCCSC4=CC=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCCSC4=CC=C(C=C4)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

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